molecular formula C17H15ClN4O B2581694 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2097863-32-4

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2581694
CAS No.: 2097863-32-4
M. Wt: 326.78
InChI Key: FYVMILYYWTYRRO-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-chloro group and a pyridinylmethyl group linked to a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent chlorination and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide: The pyridine ring is substituted at a different position.

    2-chloro-N-{[2-(1-methyl-1H-pyrazol-5-yl)pyridin-4-yl]methyl}benzamide: The pyrazole ring is substituted at a different position.

Uniqueness

The uniqueness of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMILYYWTYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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